molecular formula C6H13Br2N3 B14058332 alpha-Methylhistamine dihydrobromide CAS No. 28814-35-9

alpha-Methylhistamine dihydrobromide

Cat. No.: B14058332
CAS No.: 28814-35-9
M. Wt: 287.00 g/mol
InChI Key: RWHNAAABSGVRDT-UHFFFAOYSA-N
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Description

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine: is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine typically involves the construction of the imidazole ring followed by the introduction of the chiral center. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring. The chiral center can be introduced using chiral starting materials or chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Imidazolones

    Reduction: Dihydroimidazoles

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the chiral center may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Histamine: A biogenic amine with an imidazole ring, involved in immune responses.

    Imidazole: The parent compound of the imidazole family, used in various chemical reactions.

    Clotrimazole: An antifungal agent with an imidazole ring, used in medical treatments.

Uniqueness

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for developing enantioselective drugs and studying chiral interactions in biological systems.

Properties

CAS No.

28814-35-9

Molecular Formula

C6H13Br2N3

Molecular Weight

287.00 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide

InChI

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H

InChI Key

RWHNAAABSGVRDT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CN1)N.Br.Br

Origin of Product

United States

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